Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride
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Overview
Description
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis due to their versatility and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride typically involves the protection of amine groups using carbamate protecting groups. One common method is the use of benzyl carbamate, which can be synthesized through the reaction of benzyl chloroformate with an amine . The reaction conditions often involve mild bases such as sodium bicarbonate or potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve a one-pot synthesis approach, where the intermediate isocyanate is generated in situ and then reacted with a Grignard reagent to produce the desired carbamate . This method is efficient and offers high yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride can undergo various chemical reactions, including:
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved may include inhibition of carbonic anhydrase or other enzymes critical for cellular functions .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Used as a protecting group for amines.
tert-Butyl carbamate: Another common protecting group for amines.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis.
Uniqueness
Benzyl (S)-(4-amino-5-hydroxypentyl)carbamate hydrochloride is unique due to its specific structure, which allows it to interact with a variety of molecular targets.
Properties
Molecular Formula |
C13H21ClN2O3 |
---|---|
Molecular Weight |
288.77 g/mol |
IUPAC Name |
benzyl N-[(4S)-4-amino-5-hydroxypentyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H20N2O3.ClH/c14-12(9-16)7-4-8-15-13(17)18-10-11-5-2-1-3-6-11;/h1-3,5-6,12,16H,4,7-10,14H2,(H,15,17);1H/t12-;/m0./s1 |
InChI Key |
ASNMAZMZTUECLF-YDALLXLXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](CO)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(CO)N.Cl |
Origin of Product |
United States |
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